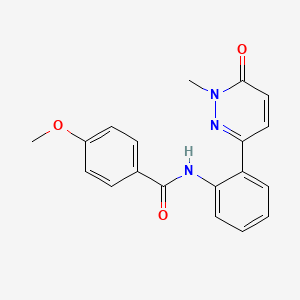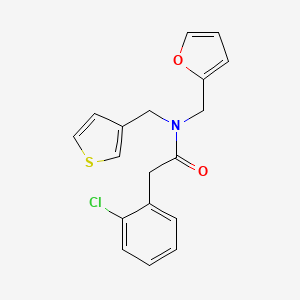![molecular formula C22H19ClN4O4 B2616788 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1242884-15-6](/img/structure/B2616788.png)
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide” is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one . It has a molecular formula of C22H16Cl2N4O4 and a molecular weight of 471.2928 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine . More detailed synthesis methods can be found in the literature .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is a five-membered heterocycle . This core is substituted with a 4-chlorophenyl group and a 3,4-dimethoxyphenylacetamide group .Scientific Research Applications
Nonlinear Optical Properties
The investigation into the nonlinear optical properties of organic crystals, including those similar to the specified compound, reveals their potential in photonic devices. Such materials can be applied in optical switches, modulators, and energy applications due to their significant (hyper)polarizabilities. These properties are crucial for the development of advanced optical materials with tailored functionalities for various technological applications (Castro et al., 2017).
Antimicrobial Agents
Research into compounds structurally related to the specified molecule has shown promise in the synthesis of new heterocyclic compounds incorporating pyrazolone moieties. These compounds exhibit significant biological activity against various microorganisms, highlighting their potential as novel antimicrobial agents. This research opens avenues for developing new drugs to combat microbial resistance (Aly et al., 2011).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized for their coordination with metal ions, forming complexes with potential antioxidant activities. These complexes demonstrate significant in vitro antioxidant activities, offering insights into the design of new antioxidant agents that could mitigate oxidative stress-related diseases (Chkirate et al., 2019).
Molecular Conformations and Hydrogen Bonding
Studies on molecules structurally related to the specified compound have provided insights into different molecular conformations and hydrogen bonding mechanisms. These findings are crucial for understanding the crystal packing and stability of such compounds, which is vital for designing materials with desired physical and chemical properties (Narayana et al., 2016).
Future Directions
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-30-19-8-7-16(11-20(19)31-2)24-21(28)13-26-9-10-27-18(22(26)29)12-17(25-27)14-3-5-15(23)6-4-14/h3-12H,13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRNPIKOXDAMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

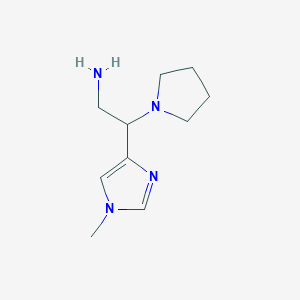
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B2616707.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2616708.png)
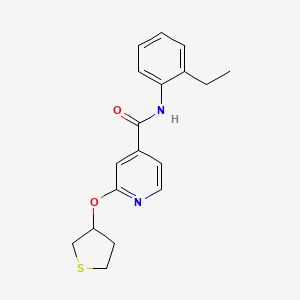
![[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2616713.png)
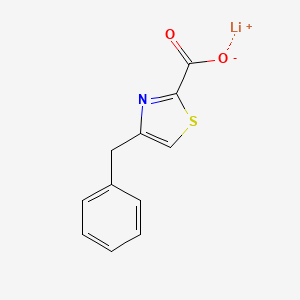
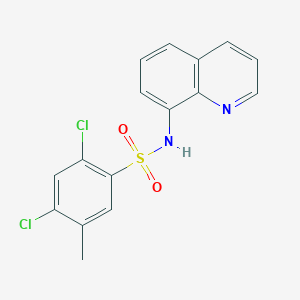
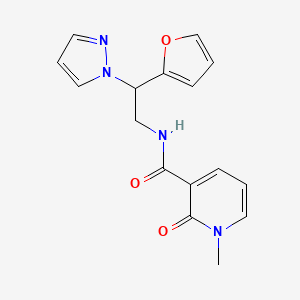
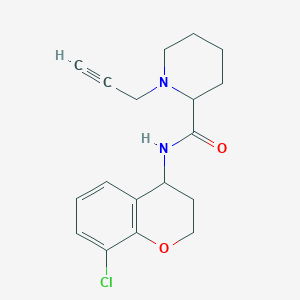
![3-[(3-Methylphenyl)methoxy]pyridin-2-amine](/img/structure/B2616722.png)
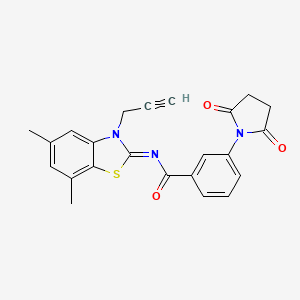
![N-(2-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2616726.png)
